

An In-depth Technical Guide to the Spectroscopic Data of Isoamylamine

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Compound of Interest

Compound Name: **Isoamylamine**

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **isoamylamine**. Detailed experimental protocols and structured data tables are presented to facilitate its use in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **isoamylamine** (IUPAC name: 3-methylbutan-1-amine).

Table 1: ¹H NMR Spectroscopic Data for **Isoamylamine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
2.71	t	2H	7.0	-CH2-NH2
1.64	m	1H	-	-CH(CH3)2
1.35	q	2H	7.0	-CH2-CH2-NH2
0.90	d	6H	6.6	-CH(CH3)2
1.1 (variable)	br s	2H	-	-NH2

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data for **Isoamylamine**

Chemical Shift (δ) ppm	Assignment
43.21	-CH2-NH2
40.27	-CH2-CH2-NH2
25.77	-CH(CH3)2
22.68	-CH(CH3)2

Solvent: CDCl₃, Spectrometer Frequency: 15.09 MHz[2]

Table 3: Key IR Absorption Bands for **Isoamylamine**

Wavenumber (cm-1)	Intensity	Vibrational Mode
3380 - 3250	Medium, two bands	N-H symmetric & asymmetric stretching
2960 - 2870	Strong	C-H stretching (alkane)
1650 - 1580	Medium	N-H bending (scissoring)
1470 - 1450	Medium	C-H bending
1250 - 1020	Medium-Weak	C-N stretching
910 - 665	Broad, Strong	N-H wagging

Sample Preparation: Liquid Film

Table 4: Mass Spectrometry Data for **Isoamylamine** (Electron Ionization)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
87	2.9	[M]+ (Molecular Ion)
70	5.4	[M - NH3]+
44	4.3	[CH ₂ =CH-NH ₂] ⁺
30	100.0	[CH ₂ =NH ₂] ⁺ (Base Peak)

Ionization Method: Electron Ionization (EI) at 70 eV[1][3]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **isoamylamine** is prepared by dissolving approximately 5-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small

amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm), although referencing to the residual solvent peak is also common. The resulting solution is then transferred to a standard 5 mm NMR tube.

- Instrumentation and Data Acquisition:

- 1H NMR: The 1H NMR spectrum is acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- 13C NMR: The 13C NMR spectrum is recorded on the same instrument, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz 1H spectrometer). A proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE). A wider spectral width (e.g., 0-220 ppm) is used, and a significantly larger number of scans (typically several hundred to thousands) are required due to the low natural abundance of the 13C isotope.

2.2 Infrared (IR) Spectroscopy

- Sample Preparation: For a neat liquid sample like **isoamylamine**, the simplest method is to prepare a thin liquid film. A single drop of the amine is placed between two salt plates (typically NaCl or KBr), which are then gently pressed together to form a thin, uniform film.
- Instrumentation and Data Acquisition: The prepared salt plates are mounted in the sample holder of an FT-IR spectrometer. A background spectrum of the clean, empty salt plates is first recorded. The sample spectrum is then acquired over a typical range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to obtain a high-quality spectrum. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

2.3 Mass Spectrometry (MS)

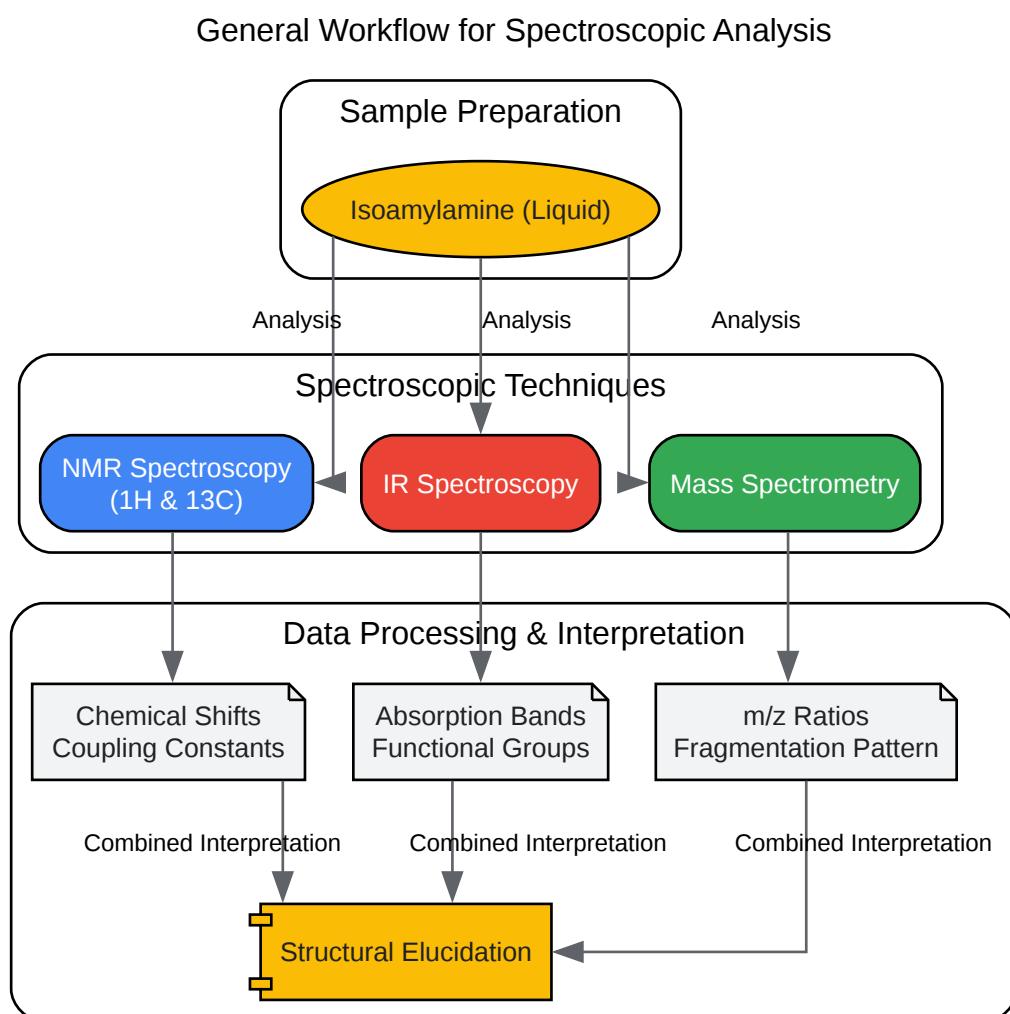
- Sample Introduction and Ionization: A small amount of the volatile **isoamylamine** sample is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) interface or a direct insertion probe, where it is vaporized. In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), a process

known as Electron Ionization (EI). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$) and various fragment ions.

- **Mass Analysis and Detection:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z values.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample like **isoamylamine**.



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Caption: Workflow for the spectroscopic analysis of **isoamylamine**.

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